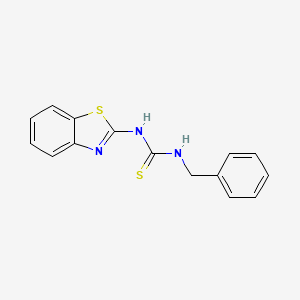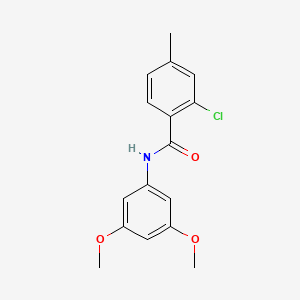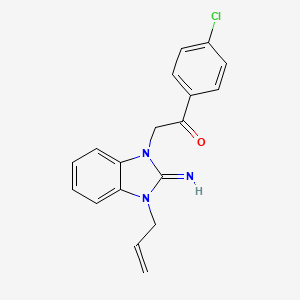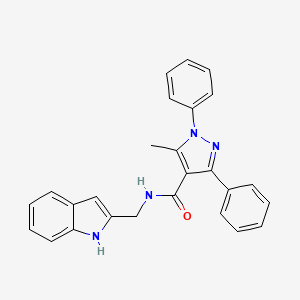
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with propionyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired oxadiazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, resulting in the formation of various reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products:
Oxidation: Formation of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole-2-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazoline.
Substitution: Formation of 5-(4-aminophenyl)-3-propyl-1,2,4-oxadiazole.
Scientific Research Applications
Chemistry: 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: The compound’s pharmacological properties are explored for potential therapeutic applications, including anti-inflammatory and anticancer activities. Its derivatives are investigated for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor for functional materials .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antimicrobial activities .
Comparison with Similar Compounds
5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but different positioning of nitrogen atoms.
5-(4-chlorophenyl)-1,2,3-oxadiazole: Another regioisomer with distinct chemical properties.
5-(4-chlorophenyl)-1,2,4-thiadiazole: Contains sulfur instead of oxygen in the ring, leading to different reactivity and applications.
Uniqueness: 5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a propyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-3-propyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-3-10-13-11(15-14-10)8-4-6-9(12)7-5-8/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDWLVORQXPBIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(difluoromethyl)-N-[(3-methyl-2-thienyl)methylene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5845933.png)

![(5'-chloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5845943.png)
![2-chloro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B5845944.png)

![2-(4-chlorophenyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5845953.png)
![N-[4-(benzyloxy)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5845959.png)

![METHYL 3-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5845974.png)

![3-[2-(4-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5845982.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5846003.png)
![N-(2-bromo-4-methylphenyl)-N-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]amine](/img/structure/B5846007.png)

